REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9]([CH3:16])=[N:10]2)(=[O:3])[CH3:2].[H][H]>C(O)(=O)C.[Pt]>[C:1]([NH:4][C:5]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH:9]([CH3:16])[NH:10]2)(=[O:3])[CH3:2]
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Name
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|
Quantity
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95 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=C2C=CC(=NC2=CC=C1F)C
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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10 g
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Type
|
catalyst
|
Smiles
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[Pt]
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Type
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CUSTOM
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Details
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into cold stirred sodium hydroxide solution
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated to 250 ml
|
Type
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CUSTOM
|
Details
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decanted
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Type
|
CUSTOM
|
Details
|
The white precipitate was separated by filtration
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Type
|
CUSTOM
|
Details
|
triturated with a chloroform/hexane (50/50) mixture
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Name
|
|
Type
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product
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Smiles
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C(C)(=O)NC1=C2CCC(NC2=CC=C1F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |